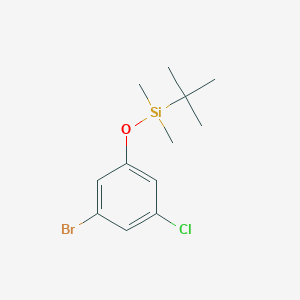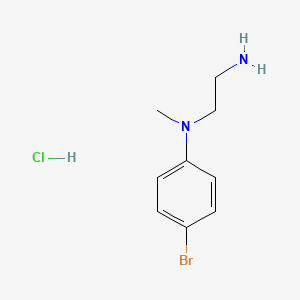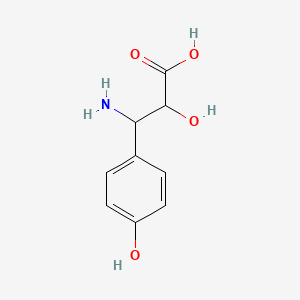![molecular formula C8H15N B13451140 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine](/img/structure/B13451140.png)
2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine is an organic compound that belongs to the class of amines It features a cyclohexene ring attached to an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine can be achieved through several methods. One common approach involves the use of amine transaminases, which offer an environmentally sustainable route for the production of pure chiral amines. These enzymes catalyze the transfer of an amino group from a primary amine to a ketone, using pyridoxal phosphate as a cofactor . Another method involves the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of immobilized whole-cell biocatalysts with transaminase activity has been reported for the synthesis of enantiopure amines .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert nitriles to primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can accept a hydrogen to form hydroxide and a conjugate acid, which raises the pH of the solution . This property is utilized in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1S)-cyclohex-3-en-1-yl]acetic acid: This compound features a similar cyclohexene ring but has an acetic acid group instead of an ethylamine group.
2-(2-(6-chlorohexyloxy)ethoxy)ethanamine: This compound has a more complex structure with additional functional groups.
Uniqueness
2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine is unique due to its specific combination of a cyclohexene ring and an ethylamine group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
2-[(1S)-cyclohex-3-en-1-yl]ethanamine |
InChI |
InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7,9H2/t8-/m1/s1 |
Clé InChI |
CMPQPEBYXODWON-MRVPVSSYSA-N |
SMILES isomérique |
C1C[C@@H](CC=C1)CCN |
SMILES canonique |
C1CC(CC=C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)

![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl (2S)-1-acetylpyrrolidine-2-carboxylate](/img/structure/B13451070.png)
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)
![3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride](/img/structure/B13451078.png)



![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)



